molecular formula C44H84NO7P B124800 [(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 155575-01-2

[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B124800
CAS No.: 155575-01-2
M. Wt: 770.1 g/mol
InChI Key: VYKSGWCIVDQIQR-MEAIPJDCSA-N
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Description

[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine, a type of glycerophospholipid where a phosphorylcholine moiety occupies a glycerol substitution site. This compound is characterized by the presence of a palmitoyl (16:0) group at the sn-1 position and an eicosatrienoic acid (20:3) group at the sn-2 position, with double bonds at the 8th, 11th, and 14th positions in the cis configuration .

Mechanism of Action

Target of Action

PC(O-16:0/20:3(8Z,11Z,14Z)), also known as PC(O-16:0/20:3), is a type of phosphatidylcholine (PC or GPCho), which is a class of glycerophospholipids . The primary targets of this compound are the cells where it is incorporated into the cell membrane. It plays a crucial role in maintaining the structural integrity of the cell and facilitating cellular functions.

Mode of Action

As a glycerophospholipid, PC(O-16:0/20:3(8Z,11Z,14Z)) interacts with its targets by integrating into the cell membrane. It has a phosphorylcholine moiety that occupies a glycerol substitution site . This compound can have many different combinations of fatty acids of varying lengths and saturation attached at the C-1 and C-2 positions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with the respective fatty acids. The process begins with the protection of the hydroxyl groups of glycerol, followed by selective deprotection and esterification with palmitic acid and eicosatrienoic acid.

Industrial Production Methods

Industrial production of phosphatidylcholines, including this compound, often employs enzymatic methods for higher specificity and yield. Enzymes such as phospholipase D are used to catalyze the transphosphatidylation reaction, where the phosphorylcholine group is transferred to the glycerol backbone .

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific fatty acid composition, which imparts distinct biophysical properties to cell membranes and generates unique bioactive lipid mediators upon hydrolysis. This compound’s specific configuration of double bonds in the eicosatrienoic acid moiety also differentiates it from other phosphatidylcholines .

Properties

IUPAC Name

[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H84NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,43H,6-13,15,17-19,21,23,26-42H2,1-5H3/b16-14-,22-20-,25-24-/t43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKSGWCIVDQIQR-MEAIPJDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC/C=C\C/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H84NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155575-01-2
Record name L-α-Phosphatidylcholine, β-(cis-8,11,14-eicosatrienoyl)-γ-O-hexadecyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PC(O-16:0/20:3(8Z,11Z,14Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039527
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 2
Reactant of Route 2
[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 3
[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 4
Reactant of Route 4
[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Customer
Q & A

Q1: What is the significance of phosphatidylcholine PC(O-16:0/20:3(8Z,11Z,14Z)) in cancer research?

A1: Recent studies have identified PC(O-16:0/20:3(8Z,11Z,14Z)), a specific type of phosphatidylcholine, as a potential biomarker for certain cancers. Specifically, research suggests that its serum levels are significantly downregulated in hepatocellular carcinoma (HCC) []. This downregulation is thought to be linked to altered lipid metabolism, a hallmark of cancer development.

Q2: How can PC(O-16:0/20:3(8Z,11Z,14Z)) be used in a clinical setting?

A2: While further research is needed, PC(O-16:0/20:3(8Z,11Z,14Z)) shows promise as a potential biomarker for the diagnosis and prediction of HCC []. When combined with other clinical indicators and potentially other biomarkers, its measurement in serum could contribute to a more accurate and early diagnosis of HCC. This could lead to earlier intervention and potentially improved patient outcomes. Additionally, one study explored its utility in differentiating between distal cholangiocarcinoma (dCCA) and pancreatic ductal adenocarcinoma (PDAC), showing that serum levels of PC(O-16:0/20:3(8Z,11Z,14Z)), in combination with other metabolites and CA 19-9, could differentiate between the two cancers with high accuracy [].

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